Cas no 1155575-85-1 (N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine)

N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
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- N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine
- n-(Sec-butyl)-1-ethyl-1h-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-ethyl-N-(1-methylpropyl)-
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- インチ: 1S/C9H17N3/c1-4-8(3)11-9-6-10-12(5-2)7-9/h6-8,11H,4-5H2,1-3H3
- InChIKey: YAEMTNVQGXYQJZ-UHFFFAOYSA-N
- ほほえんだ: N(C1C=NN(CC)C=1)C(C)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 127
- トポロジー分子極性表面積: 29.8
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166325-0.1g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-166325-5.0g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-166325-250mg |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 250mg |
$513.0 | 2023-09-21 | ||
Enamine | EN300-166325-5000mg |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 5000mg |
$1614.0 | 2023-09-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369235-1g |
n-(Sec-butyl)-1-ethyl-1h-pyrazol-4-amine |
1155575-85-1 | 95% | 1g |
¥15698.00 | 2024-08-09 | |
Enamine | EN300-166325-10.0g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 10g |
$3131.0 | 2023-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01008918-1g |
N-(Butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 95% | 1g |
¥3220.0 | 2023-04-05 | |
Enamine | EN300-166325-0.05g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-166325-1.0g |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-166325-10000mg |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine |
1155575-85-1 | 10000mg |
$2393.0 | 2023-09-21 |
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amineに関する追加情報
Recent Advances in the Study of N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine (CAS: 1155575-85-1) in Chemical Biology and Pharmaceutical Research
The compound N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine (CAS: 1155575-85-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and amine functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The optimized method involves a multi-step reaction sequence, including the condensation of ethyl hydrazine with a butan-2-yl-substituted ketone, followed by selective amine functionalization. This advancement is critical for facilitating further pharmacological evaluations and potential clinical development.
Pharmacological studies have revealed that N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine exhibits notable activity as a modulator of specific kinase pathways. In vitro assays demonstrated its ability to inhibit the activity of protein kinases involved in inflammatory and oncogenic signaling. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound showed selective inhibition of JAK2 and PI3Kγ, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing therapeutics targeting inflammatory diseases and certain cancers.
Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the binding interactions of N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine with its target kinases, highlighting key residues and binding motifs. Such structural information is invaluable for the rational design of derivatives with enhanced potency and selectivity.
In addition to its kinase-modulating properties, N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine has been explored for its potential in central nervous system (CNS) applications. Preliminary in vivo studies in rodent models have indicated that the compound can cross the blood-brain barrier and exhibit neuroprotective effects. A 2023 study in Neuropharmacology suggested that the compound may attenuate neuroinflammation and oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite these promising findings, challenges remain in the development of N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Future research directions may include the synthesis of analogs to improve pharmacokinetic properties and the evaluation of the compound in more complex disease models.
In conclusion, N-(butan-2-yl)-1-ethyl-1H-pyrazol-4-amine (CAS: 1155575-85-1) represents a versatile and promising scaffold in chemical biology and drug discovery. Its diverse pharmacological activities and the recent advancements in its synthesis and characterization underscore its potential as a lead compound for multiple therapeutic applications. Continued research efforts will be essential to fully elucidate its therapeutic potential and translate these findings into clinical benefits.
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